19-(4-Iodobutyl)heptatriacontane
Description
19-(4-Iodobutyl)heptatriacontane is a long-chain hydrocarbon derivative featuring a heptatriacontane backbone (C₃₇H₇₆) with a 4-iodobutyl substituent (-C₄H₈I) at the 19th carbon position. The iodine atom in the substituent introduces polarity and reactivity, making it relevant for applications in materials science, organic synthesis, or medicinal chemistry (e.g., as a halogenated intermediate in cross-coupling reactions) .
Properties
Molecular Formula |
C41H83I |
|---|---|
Molecular Weight |
703.0 g/mol |
IUPAC Name |
19-(4-iodobutyl)heptatriacontane |
InChI |
InChI=1S/C41H83I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39-35-36-40-42)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3 |
InChI Key |
UIYQFDSQKLDOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-(4-Iodobutyl)heptatriacontane typically involves the iodination of a precursor compound. One common method is the reaction of heptatriacontane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at a specific temperature and pressure to ensure the selective iodination at the desired position .
Industrial Production Methods
Industrial production of 19-(4-Iodobutyl)heptatriacontane may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
19-(4-Iodobutyl)heptatriacontane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products include azidoheptatriacontane or cyanoheptatriacontane.
Reduction: The major product is heptatriacontane.
Oxidation: Products include heptatriacontanol or heptatriacontanone.
Scientific Research Applications
19-(4-Iodobutyl)heptatriacontane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 19-(4-Iodobutyl)heptatriacontane involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding with electron-rich sites on biomolecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
15,19-Dimethylheptatriacontane
- Molecular Formula : C₃₉H₈₀
- Molecular Weight : 549.0525 g/mol
- Substituents : Two methyl groups at carbons 15 and 17.
- Key Properties: Nonpolar due to the absence of halogens. Likely exhibits lower melting and boiling points compared to iodinated analogs. Applications in lubrication or as a hydrophobic coating material due to its alkyl-dominated structure .
19-(3-Iodopropyl)heptatriacontane
- Molecular Formula : C₄₀H₈₁I
- Molecular Weight : ~697.01 g/mol (calculated).
- Substituent : A 3-iodopropyl group (-C₃H₆I) at the 19th carbon.
- Key Properties: Shorter iodine-bearing chain (3 carbons vs. 4 carbons in 19-(4-Iodobutyl)heptatriacontane). Reactivity in halogen-exchange reactions may differ due to iodine’s position .
19-(4-Iodobutyl)heptatriacontane
- Molecular Formula : C₄₁H₈₃I (calculated).
- Molecular Weight : ~703.05 g/mol (estimated).
- Substituent : A 4-iodobutyl group (-C₄H₈I) at the 19th carbon.
- Key Properties: Longer iodinated chain increases molecular weight and polarizability compared to 19-(3-Iodopropyl)heptatriacontane. Enhanced steric effects may reduce solubility in nonpolar solvents. Potential utility in radiopharmaceuticals or as a heavy-atom derivative in crystallography.
Comparative Data Table
Research Findings and Implications
- Structural Influence on Reactivity : The iodine atom in 19-(4-Iodobutyl)heptatriacontane facilitates nucleophilic substitution reactions, unlike the inert methyl groups in 15,19-Dimethylheptatriacontane .
- Thermal Stability : Longer iodinated chains (e.g., 4-iodobutyl) may exhibit lower thermal stability compared to shorter chains due to increased vulnerability to β-elimination reactions.
- Biomedical Potential: Iodinated alkanes are explored as carriers for radioactive iodine (e.g., ¹²³I) in imaging agents, where chain length affects biodistribution and clearance rates .
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